
4-(Benzyloxy)pyridin-3-amine
Overview
Description
4-(Benzyloxy)pyridin-3-amine is a pyridine derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 4 and an amine (-NH₂) at position 3. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and CNS-targeted therapies, as inferred from structurally related molecules .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular stress response pathways, respectively .
Mode of Action
It’s likely that the compound interacts with its targets through a process of binding at the active site, leading to modulation of the target’s activity . This can result in changes to cellular processes controlled by these targets.
Biochemical Pathways
Based on its potential targets, it may influence pathways related to inflammation and stress response . The downstream effects of these pathway modulations would depend on the specific cellular context.
Result of Action
The molecular and cellular effects of 4-(Benzyloxy)pyridin-3-amine’s action would depend on the specific targets it interacts with and the pathways it affects. Potential effects could include modulation of inflammation and stress response pathways, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Biological Activity
4-(Benzyloxy)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacological research.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 212.24 g/mol. The structure features a pyridine ring substituted with a benzyloxy group at the 4-position and an amino group at the 3-position, which contributes to its reactivity and biological properties.
Synthesis Methods
Several synthetic routes have been developed for this compound, typically involving nucleophilic substitution reactions. The benzyloxy group can be introduced via methods such as:
- Nucleophilic Aromatic Substitution : The reaction of 4-bromopyridine with sodium benzoate in the presence of a base.
- Direct Alkylation : Utilizing benzyl alcohol and an appropriate activating agent to form the benzyloxy derivative.
These methods yield the compound in moderate to high purity, suitable for biological evaluation.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study evaluated various benzyloxy derivatives against Mycobacterium tuberculosis, revealing several compounds with IC50 values below 1 µg/mL, indicating potent anti-tubercular activity .
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
This compound | <1 | Anti-tubercular |
Other derivatives | Varies | Antimicrobial |
Antiviral Activity
Another notable aspect of this compound is its antiviral potential. A related study on pyridinone derivatives reported that some compounds demonstrated inhibitory effects on HIV-1 reverse transcriptase, with IC50 values ranging from 0.2 to 6 nM . This suggests that similar structural motifs in this compound might confer antiviral properties as well.
Enzyme Inhibition
The compound also shows promise as an inhibitor of human monoamine oxidases (hMAOs), particularly hMAO-B. Certain benzyloxy-substituted chalcones have been shown to inhibit hMAO-B with IC50 values as low as 0.067 µM, indicating that similar substitutions in pyridine derivatives could enhance enzyme inhibition .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through hydrogen bonding and π-π stacking interactions. The amino group can act as a hydrogen bond donor, while the aromatic systems can engage in π-π interactions with target proteins or enzymes, modulating their activity.
Case Studies
- Anti-Tubercular Activity : A series of studies have synthesized various derivatives based on the benzyloxy-pyridine scaffold and tested their efficacy against Mycobacterium tuberculosis. Most compounds displayed promising results, highlighting the potential for developing new anti-tubercular agents .
- HIV Reverse Transcriptase Inhibition : Research has shown that modifications on the pyridine ring can lead to enhanced inhibition of HIV replication, suggesting that further exploration into benzyloxy substitutions could yield effective antiviral agents .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
4-(Benzyloxy)pyridin-3-amine and its derivatives have been investigated for their antitumor properties. A study highlighted the synthesis of 4-benzyloxy-pyridine-2-ketone, which serves as a synthetic intermediate for gamma-carboline analogs known for their anti-tumor activity. This compound was shown to exhibit promising results in lab-scale studies for cancer treatment .
Analgesic Properties
Research has also focused on the analgesic effects of pyridin-2(1H)-one derivatives, including those related to this compound. In vivo studies demonstrated that certain derivatives could effectively prevent the development of mechanical allodynia (MA) in rat models of inflammatory pain. The most active compounds were identified as p38α MAPK inhibitors, suggesting a novel pathway for pain management .
Materials Science
Synthesis of Novel Materials
The compound is being explored for its potential in creating materials with specific electronic properties. Its structural characteristics allow it to serve as a building block in the synthesis of advanced materials used in electronics and photonics. Research into its polymerization and interaction with other compounds is ongoing, aiming to develop new materials with enhanced functionalities .
Biological Studies
Enzyme Interaction Studies
this compound serves as a probe for studying enzyme interactions and cellular pathways. Its ability to inhibit specific protein kinases makes it a valuable tool in understanding complex biological systems and developing targeted therapies .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Benzyloxy)pyridin-3-amine, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a Schiff base intermediate can be formed by reacting 3-aminopyridine with a benzyloxy-substituted aldehyde or ketone under acidic catalysis (e.g., acetic acid) in ethanol . Key optimizations include:
- Catalyst selection : Acetic acid enhances imine formation by protonating the aldehyde carbonyl.
- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
- Temperature control : Room temperature minimizes side reactions like over-oxidation.
- Purification : Vacuum filtration and washing with methanol/water mixtures yield high-purity products (≥90%) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H-NMR : Peaks for the benzyloxy group (δ ~5.11 ppm, singlet) and pyridin-3-amine protons (δ ~6.7–8.1 ppm) confirm regiochemistry .
- 13C-NMR : Benzyloxy carbons (δ ~69–70 ppm) and pyridine ring carbons (δ ~106–157 ppm) validate connectivity .
- FTIR : Stretching frequencies for C-O (1261 cm⁻¹) and N-H (3198 cm⁻¹) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Over-alkylation : Occurs when excess benzylating agent is used. Mitigation: Use stoichiometric benzyl bromide and monitor via TLC .
- Oxidative degradation : The benzyloxy group is prone to oxidation. Solution: Conduct reactions under inert atmospheres (N₂/Ar) .
- Byproduct formation : Unreacted aldehyde intermediates can form dimers. Mitigation: Use excess hydrazine derivatives to drive Schiff base formation .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The amino group at position 3 acts as an electron donor, activating the pyridine ring for Suzuki-Miyaura couplings .
- Experimental validation : Use Pd-catalyzed coupling with aryl boronic acids. Monitor regioselectivity via HPLC and compare with DFT predictions .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., benzyloxy vs. methoxy) and assay against targets (e.g., kinases, GPCRs) .
- Binding affinity assays : Use surface plasmon resonance (SPR) to quantify interactions with proteins. Compare results across labs to identify batch-dependent variability .
- Meta-analysis : Cross-reference PubChem bioassay data (e.g., AID 743255) with in-house results to isolate confounding factors (e.g., solvent effects) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced metabolic stability?
Methodological Answer:
- Metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., benzyloxy O-dealkylation).
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the benzyl ring to slow oxidative degradation .
- In vitro validation : Incubate derivatives with liver microsomes and quantify metabolites via LC-MS .
Q. What are the challenges in achieving regioselective functionalization of this compound?
Methodological Answer:
- Steric and electronic effects : The benzyloxy group at position 4 directs electrophiles to position 2 or 6. Use bulky directing groups (e.g., -SiMe₃) to override inherent bias .
- Catalyst design : Employ Pd/phosphine complexes (e.g., XPhos) to enhance C-H activation at specific positions .
- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 25°C vs. 80°C) to favor different products, confirmed by time-resolved NMR .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reproducibility checks : Verify catalyst purity (e.g., NaOCl vs. TCCA) and solvent dryness, as trace water inhibits hypochlorite-mediated cyclization .
- Reaction monitoring : Use in situ IR or Raman spectroscopy to detect intermediate formation, ensuring consistent reaction progression .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, stirring rate) affecting yield .
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 4-(Benzyloxy)pyridin-3-amine, differing in substituent positions, functional groups, or applications:
Structural Isomers and Analogs
2-(Benzyloxy)pyridin-4-amine
- Molecular Formula : C₁₂H₁₂N₂O
- Molecular Weight : 200.24 g/mol
- Key Differences: Benzyloxy at position 2 instead of 4. Its solubility (LogP ~2.5) and BBB permeability (moderate) suggest CNS applicability .
4-(Benzyloxy)-5-chloropyridin-3-amine
- Molecular Formula : C₁₂H₁₁ClN₂O
- Molecular Weight : 234.68 g/mol
- Key Differences: Chlorine at position 5 enhances electrophilicity and may improve binding to kinase active sites. The chlorine atom increases molecular weight by ~34 g/mol compared to non-chlorinated analogs .
6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine
- Molecular Formula : C₂₄H₂₁N₃O
- Molecular Weight : 367.45 g/mol
- Key Differences : Benzyloxy at position 6 and additional phenyl groups at the amine. The bulkier structure reduces solubility but improves thermal stability. This compound is synthesized via Suzuki coupling and column chromatography, indicating synthetic complexity compared to simpler analogs .
Functional Group Variants
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.21 g/mol
- Key Differences: Tetrahydrofuran-3-yl-oxy replaces benzyloxy. The cyclic ether group enhances solubility in polar solvents (e.g., water or ethanol) but reduces lipophilicity (LogP ~1.2). This derivative is explored in small-molecule libraries for kinase modulation .
4-(Pyridin-3-yloxy)phenylamine
- Molecular Formula : C₁₁H₉N₃O
- Molecular Weight : 199.21 g/mol
- Key Differences : Pyridinyloxy replaces benzyloxy. The aromatic pyridine increases hydrogen-bonding capacity, improving interactions with biological targets like serotonin receptors. However, reduced steric bulk may lower metabolic stability .
Comparative Data Table
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Notable Applications |
---|---|---|---|---|---|
This compound* | C₁₂H₁₂N₂O | ~200–235 | 4-OBz, 3-NH₂ | ~2.3 | Kinase inhibition (hypothesized) |
2-(Benzyloxy)pyridin-4-amine | C₁₂H₁₂N₂O | 200.24 | 2-OBz, 4-NH₂ | 2.5 | CNS drug candidates |
4-(Benzyloxy)-5-chloropyridin-3-amine | C₁₂H₁₁ClN₂O | 234.68 | 4-OBz, 5-Cl, 3-NH₂ | 3.1 | Bioactive intermediate |
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine | C₉H₁₂N₂O₂ | 180.21 | 4-O-THF, 3-NH₂ | 1.2 | Kinase modulation |
4-(Pyridin-3-yloxy)phenylamine | C₁₁H₉N₃O | 199.21 | 4-O-Pyridine, NH₂ | 1.8 | Serotonin receptor ligands |
*Hypothetical data based on analogs.
Properties
IUPAC Name |
4-phenylmethoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMGCHYPHRQNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651783 | |
Record name | 4-(Benzyloxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040314-69-9 | |
Record name | 4-(Benzyloxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.